molecular formula C19H22F2O B12588165 1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene CAS No. 643062-78-6

1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene

Cat. No.: B12588165
CAS No.: 643062-78-6
M. Wt: 304.4 g/mol
InChI Key: VAICWUBJPGJCSM-UHFFFAOYSA-N
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Description

1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C19H22F2O It is a derivative of benzene, featuring a butyl group, a difluoroethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene can be achieved through a multi-step process involving several key reactions:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxyphenyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-[2,2-difluoro-2-(4-hydroxyphenyl)ethyl]benzene
  • 1-Butyl-4-[2,2-difluoro-2-(4-chlorophenyl)ethyl]benzene
  • 1-Butyl-4-[2,2-difluoro-2-(4-nitrophenyl)ethyl]benzene

Uniqueness

1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects .

Properties

CAS No.

643062-78-6

Molecular Formula

C19H22F2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene

InChI

InChI=1S/C19H22F2O/c1-3-4-5-15-6-8-16(9-7-15)14-19(20,21)17-10-12-18(22-2)13-11-17/h6-13H,3-5,14H2,1-2H3

InChI Key

VAICWUBJPGJCSM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(F)F

Origin of Product

United States

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